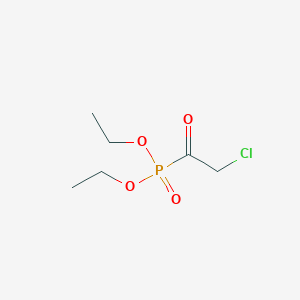
Diethyl (chloroacetyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (chloroacetyl)phosphonate is an organophosphorus compound with the chemical formula C6H12ClO4P. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals.
Métodos De Preparación
Diethyl (chloroacetyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the main product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Diethyl (chloroacetyl)phosphonate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Diethyl (chloroacetyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates, phosphinates, and phosphoramidates.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl (chloroacetyl)phosphonate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .
Comparación Con Compuestos Similares
Diethyl (chloroacetyl)phosphonate can be compared with other similar compounds, such as diethyl phosphite, diethyl phosphonate, and diethyl (chloromethyl)phosphonate. These compounds share similar chemical properties and reactivity but differ in their specific functional groups and applications .
Diethyl Phosphite: Used as a reagent in the synthesis of organophosphorus compounds and as a flame retardant.
Diethyl Phosphonate: Commonly used in the production of pharmaceuticals and agrochemicals.
Diethyl (Chloromethyl)phosphonate: Used in the synthesis of cyclopropanes and other cyclic compounds.
This compound is unique due to its chloroacetyl functional group, which imparts specific reactivity and makes it suitable for a wide range of applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
25196-02-5 |
|---|---|
Fórmula molecular |
C6H12ClO4P |
Peso molecular |
214.58 g/mol |
Nombre IUPAC |
2-chloro-1-diethoxyphosphorylethanone |
InChI |
InChI=1S/C6H12ClO4P/c1-3-10-12(9,11-4-2)6(8)5-7/h3-5H2,1-2H3 |
Clave InChI |
SVBGKKZSTJWETC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)CCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


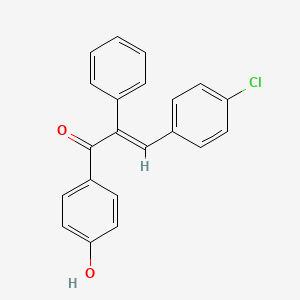
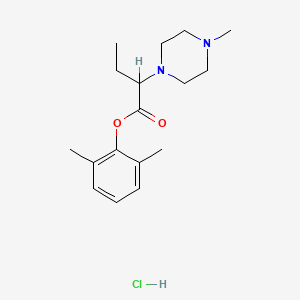
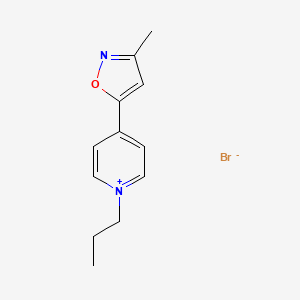
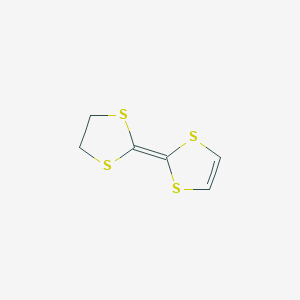
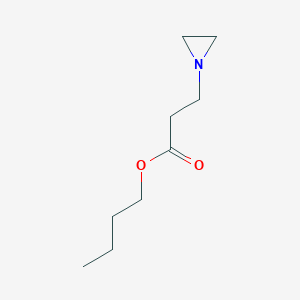
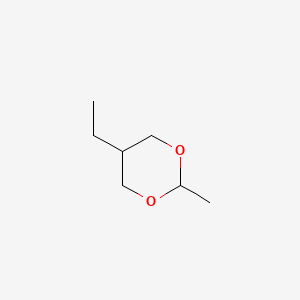
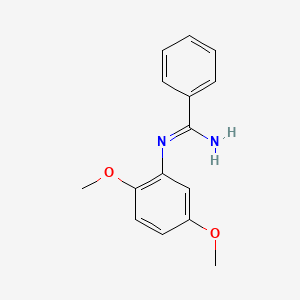
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
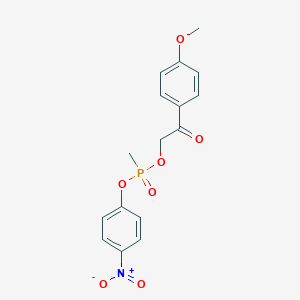
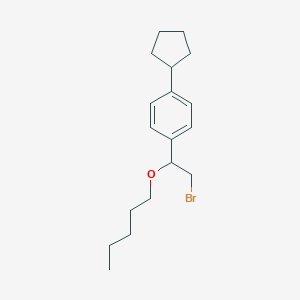
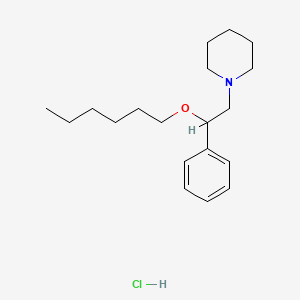
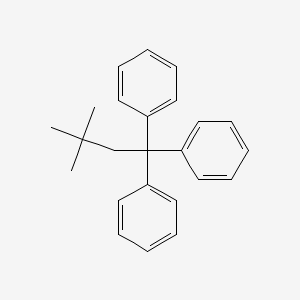
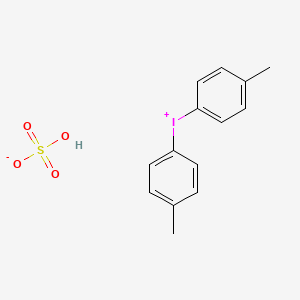
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
